4-Iodo-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of an iodine atom at the 4-position and a methyl group at the 1-position of the benzo[d]imidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-1H-benzo[d]imidazole typically involves the iodination of 1-methyl-1H-benzo[d]imidazole. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Azido, cyano, or other substituted benzo[d]imidazoles.
Oxidation Products: N-oxides of this compound.
Reduction Products: Deiodinated benzo[d]imidazole derivatives.
Coupling Products: Biaryl or alkyne derivatives.
Scientific Research Applications
4-Iodo-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzo[d]imidazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-1-methyl-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
4-Chloro-1-methyl-1H-benzo[d]imidazole: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness
4-Iodo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the compound’s ability to undergo various substitution and coupling reactions makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C8H7IN2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
4-iodo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H7IN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 |
InChI Key |
NOBSLGXTJQUBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.